4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinylidene moiety, and a furan ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinylidene intermediate: This step involves the reaction of 4-chlorobenzaldehyde with urea under acidic conditions to form the imidazolidinylidene intermediate.
Coupling with furan-2-carbaldehyde: The intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the furan-imidazolidinylidene compound.
Introduction of the benzoic acid moiety: Finally, the furan-imidazolidinylidene compound is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidinylidene moiety can be reduced to form imidazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Imidazolidines
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{(E)-[1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
- 4-(5-{(E)-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
- 4-(5-{(E)-[1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
Uniqueness
The uniqueness of 4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H13ClN2O5 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-[5-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O5/c22-14-5-7-15(8-6-14)24-19(25)17(23-21(24)28)11-16-9-10-18(29-16)12-1-3-13(4-2-12)20(26)27/h1-11H,(H,23,28)(H,26,27)/b17-11+ |
InChI Key |
IXSBDSKRJJIPHK-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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